molecular formula C13H11NO2 B1269173 2-(Pyridin-2-ylmethoxy)benzaldehyde CAS No. 54402-61-8

2-(Pyridin-2-ylmethoxy)benzaldehyde

Cat. No. B1269173
CAS RN: 54402-61-8
M. Wt: 213.23 g/mol
InChI Key: LWNJUMGCXIAKPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-PMB has been used in the synthesis of various organic compounds and as a reagent in organic transformations. It has been used in the synthesis of various pharmaceuticals. One study examined the mechanism of carbodesilylation of 2-(trimethylsily1)pyridines with benzaldehyde . Another study explored the catalytic mechanism of Pd(OAc)(2)/pyridine-mediated oxidation of benzyl alcohol .


Molecular Structure Analysis

The molecular formula of 2-PMB is C13H11NO2 . The InChI Code is 1S/C13H11NO2/c15-9-11-5-1-2-7-13(11)16-10-12-6-3-4-8-14-12/h1-9H,10H2 .


Chemical Reactions Analysis

2-PMB has been involved in various chemical reactions. For instance, it has been used in the formation of coordination polymers and a macrocycle from reactions between flexible bis(2-pyridyl) ligands and AgCF(3)SO(3) . Research has also focused on the effects of hydroxyl groups and ligand chain length on copper coordination and oxidation activity, using ligands derived from 2-pyridinecarboxaldehyde .


Physical And Chemical Properties Analysis

2-PMB is a yellow-orange solid with a melting point of 88-90°C. The molecular weight is 213.23 g/mol .

Scientific Research Applications

Chemical Synthesis

2-(Pyridin-2-ylmethoxy)benzaldehyde: is a versatile building block in organic synthesis. It can be used to synthesize a variety of heterocyclic compounds, which are often sought after for their potential biological activities. For instance, it serves as a precursor in the synthesis of pyrimidine derivatives, which have shown promise in the evaluation against immortalized rat hepatic stellate cells (HSC-T6) .

Fluorescence Probing

This compound has been utilized in the design of fluorescent probes. A notable application is its conjugation with fluorescein to create a probe for the selective detection of Hg^2+ ions in water and living cells . The probe operates on a fluorogenic turn-on mechanism, which is highly selective and sensitive to the presence of mercury, making it a valuable tool for environmental monitoring and biological research.

Logic Gate and Memory Device Applications

The fluorescein conjugate of 2-(Pyridin-2-ylmethoxy)benzaldehyde has been explored for its potential in creating molecular logic gates and memory devices . These applications are at the forefront of molecular electronics, where molecules perform computational functions.

Environmental Monitoring

As part of environmental monitoring, the compound’s derivatives can be used to detect pollutants. The aforementioned fluorescent probe for Hg^2+ is an example of how this compound can contribute to the detection of hazardous substances in ecosystems .

properties

IUPAC Name

2-(pyridin-2-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-9-11-5-1-2-7-13(11)16-10-12-6-3-4-8-14-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNJUMGCXIAKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354385
Record name 2-(pyridin-2-ylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-2-ylmethoxy)benzaldehyde

CAS RN

54402-61-8
Record name 2-(pyridin-2-ylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-2-ylmethoxy)benzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

12.2 g of salicylaldehyde and 16.4 g of 2-(chloromethyl)-pyridine-hydrochloride are, after the addition of 55.2 g of potassium carbonate and 0.2 g of potassium iodide in 200 ml of isopropanol, refluxed for 12 hours with thorough stirring. The hot reaction mixture is filtered, and concentrated in vacuo. The residue is dissolved in 100 ml of chloroform, and the solution extracted with 2N sodium hydroxide solution and then with water. The chloroform solution is subsequently dried over anhydrous sodium sulphate, and concentrated in vacuo. The oil remaining is dissolved in benzene, and filtered through 200 g of aluminium oxide (2% water). The filtrates are concentrated by evaporation, and the residue distilled in high vacuum to obtain 2-(2-pyridylmethoxy)-benzaldehyde as colourless viscous oil, B.P. 135°-164°/0.04 Torr, which, after solidification, melts at 69°-71°. This substance is heated for 30 minutes at 300° in a nitrogen atmosphere; after cooling, it is dissolved in methylene chloride, and the solution filtered through aluminium oxide (2% water). From the filtrate there is obtained 2-(2-benzofuranyl)-pyridine in the form of yellowish crystals, M.P. 86°-87° (from isopropanol).
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step Two
Quantity
55.2 g
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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